REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([Br:12])[C:5]=2[N:6]=1.[Br:13](O)(=O)=O.BrBr.N([O-])=O.[Na+].[OH-].[Na+]>>[Br:13][C:2]1[S:3][C:4]2[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]([Br:12])[C:5]=2[N:6]=1 |f:3.4,5.6|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
NC=1SC2=C(N1)C(=CC(=C2)C)Br
|
Name
|
|
Quantity
|
14 mL
|
Type
|
reactant
|
Smiles
|
Br(=O)(=O)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
the whole mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 10° C
|
Type
|
CUSTOM
|
Details
|
the temperature below 20° C.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC2=C(N1)C(=CC(=C2)C)Br
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |